molecular formula C16H17N3O B3000083 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide CAS No. 2180010-83-5

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B3000083
CAS No.: 2180010-83-5
M. Wt: 267.332
InChI Key: FSPNJPLBMILTES-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the dihydroisoquinoline ring system.

    Acetamide Formation: The dihydroisoquinoline intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

    Coupling with Pyridine: Finally, the acetamide intermediate is coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the Pictet-Spengler reaction and automated systems for the subsequent coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroisoquinoline ring can undergo oxidation to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The acetamide and pyridine moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted acetamide and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a scaffold for the design of bioactive molecules.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(pyridin-2-yl)acetamide: Similar structure but with the pyridine ring in a different position.

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(pyridin-4-yl)acetamide: Another positional isomer with the pyridine ring in the 4-position.

    N-(Pyridin-3-yl)-2-phenylacetamide: Lacks the dihydroisoquinoline moiety but retains the pyridine and acetamide linkage.

Uniqueness

The unique combination of the dihydroisoquinoline and pyridine moieties in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide provides distinct chemical properties and potential biological activities that are not observed in its positional isomers or simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(18-15-6-3-8-17-10-15)12-19-9-7-13-4-1-2-5-14(13)11-19/h1-6,8,10H,7,9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPNJPLBMILTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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